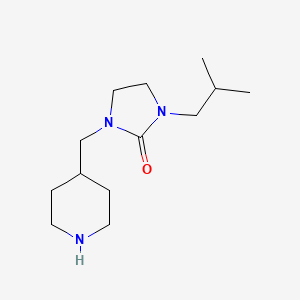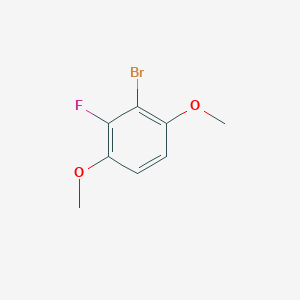
1-Bromo-3,6-dimethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,6-dimethoxy-2-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dimethoxy-2-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 3,6-dimethoxyfluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution (NAS): Fluorination of 1-bromo-3,6-dimethoxybenzene using a nucleophilic fluorinating agent like potassium fluoride (KF) in the presence of a polar aprotic solvent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-Bromo-3,6-dimethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzene ring to produce derivatives such as quinones.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, iodine) and various nucleophiles.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced derivatives with different functional groups.
Substitution: Halogenated and alkylated derivatives.
Applications De Recherche Scientifique
1-Bromo-3,6-dimethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-bromo-3,6-dimethoxy-2-fluorobenzene exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
1-Bromo-3,6-dimethoxy-2-fluorobenzene is unique due to its combination of bromine, fluorine, and methoxy groups on the benzene ring. Similar compounds include:
1-Bromo-2,4-dimethoxybenzene: Lacks the fluorine atom.
1-Bromo-3,5-dimethoxybenzene: Different positions of methoxy groups.
2-Bromo-3-fluoro-1,4-dimethoxybenzene: Similar structure but different positions of substituents.
Propriétés
IUPAC Name |
2-bromo-3-fluoro-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHSWOXVZZCGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
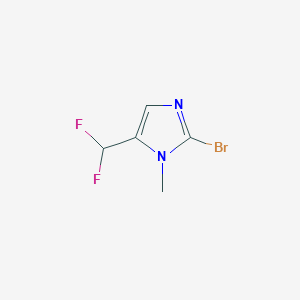
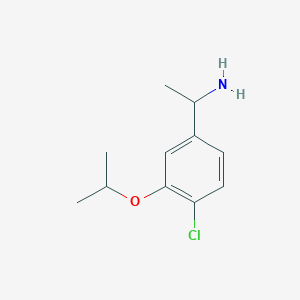
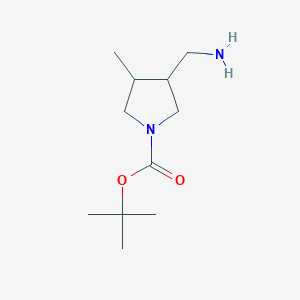
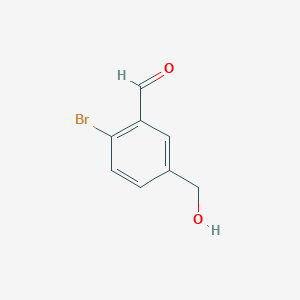
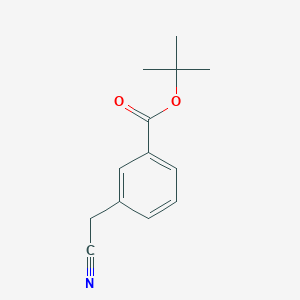
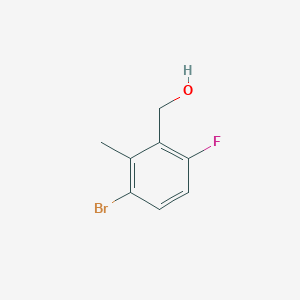
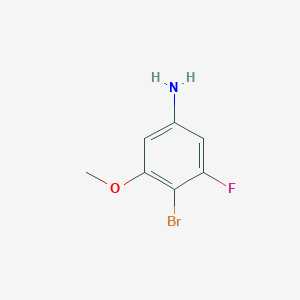
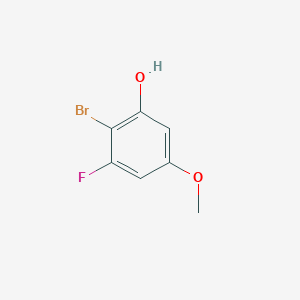
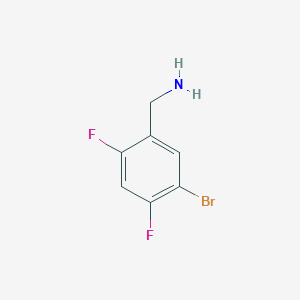
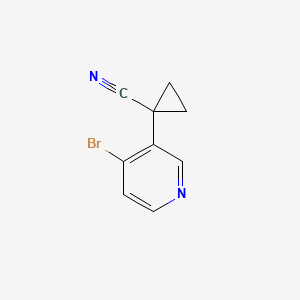
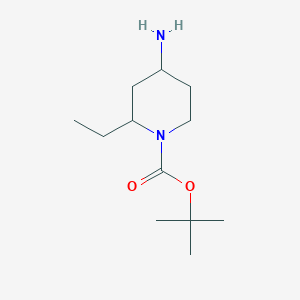
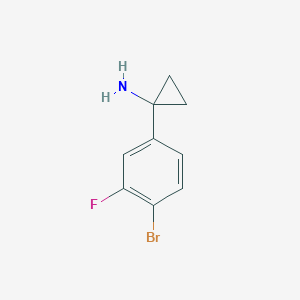
![tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B7965107.png)
